Octanoic acid;rhodium

Catalyst synthesis Ligand exchange Process optimization

Researchers requiring efficient carbenoid-transfer catalysis in nonpolar media often face solubility-driven yield losses with acetate ligands. Rh₂(Oct)₄ resolves this via its C8 chains (LogP ≈9.4 vs. ≈-0.2 for OAc), ensuring solubility and simplifying catalyst removal. • Cyclopropanation yields: 54-90%, diastereomer isolations of 39-63%. • Proven for β-lactam C-H insertion and tropane alkaloid synthesis. • Green crystalline powder, ≥98% purity, hygroscopic-stored under Ar at 2-8°C. Supplied with full COA; global B2B shipping from stock.

Molecular Formula C32H64O8Rh2
Molecular Weight 782.7 g/mol
CAS No. 73482-96-9
Cat. No. B1662050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoic acid;rhodium
CAS73482-96-9
Molecular FormulaC32H64O8Rh2
Molecular Weight782.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]
InChIInChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;
InChIKeyMKDJIADBNUOBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanoic Acid Rhodium (CAS 73482-96-9) Baseline Profile for Procurement and Selection


Octanoic acid rhodium (CAS 73482-96-9), formally Rhodium(II) octanoate dimer or dirhodium tetraoctanoate, is a dirhodium(II) tetracarboxylate complex with the molecular formula C₃₂H₆₀O₈Rh₂ and molecular weight 778.63 g/mol [1]. The compound features a lantern-shaped dimeric structure in which four octanoate ligands bridge two rhodium(II) centers, forming a Rh–Rh bonded paddlewheel architecture that is characteristic of this catalyst class [2]. It appears as a green to dark green crystalline powder with a melting point of 289–292 °C and is soluble in hot alcohol, dichloromethane, toluene, and acetic acid, while being slightly soluble in cold alcohol . The compound is hygroscopic and requires storage under inert atmosphere (argon) at 2–8 °C to maintain stability . Its primary function is as a homogeneous transition-metal catalyst for carbenoid transformations including cyclopropanation, C–H insertion, and hydroformylation reactions in pharmaceutical and fine chemical synthesis.

Why Rhodium(II) Octanoate Dimer Cannot Be Substituted by Generic Rhodium Carboxylates


Dirhodium tetracarboxylates share a common lantern-shaped dimeric core structure, yet substitution with different carboxylate ligands (e.g., acetate, trifluoroacetate, or pivalate) produces catalysts with fundamentally different physicochemical properties and catalytic behaviors [1]. The octanoate ligand—with its C8 alkyl chain—confers significantly higher lipophilicity (LogP ≈ 9.4) compared to the acetate analog (LogP ≈ −0.2) [2], which directly impacts solubility in nonpolar organic media, chromatographic behavior during product isolation, and catalyst partitioning in biphasic systems. Furthermore, the steric environment around the rhodium centers differs substantially between ligand types, influencing substrate approach geometry, transition-state energetics, and consequently both reaction rate and product distribution in carbenoid transfer processes [3]. Direct substitution of Rh₂(Oct)₄ with Rh₂(OAc)₄ or Rh₂(TFA)₄ without re-optimizing reaction conditions can lead to reduced yields, altered selectivity profiles, or complete reaction failure due to these ligand-dependent effects on catalyst solubility and steric accessibility.

Rhodium(II) Octanoate Dimer (CAS 73482-96-9) Quantitative Differentiation Evidence Guide


Synthesis Yield Advantage: Ligand Exchange Method for Rh₂(Oct)₄ Production

The ligand exchange method for synthesizing Rh₂(Oct)₄ from Rh₂(OAc)₄ and octanoic acid achieves a yield of 98% under optimized conditions (120 °C, 3 hours, octanoic acid to Rh₂(OAc)₄ molar ratio of 4:1) [1]. In contrast, direct synthesis from RhCl₃ and octanoic acid via Soxhlet extraction yields 97.5% but suffers from high energy consumption and pyrolysis risk due to the high boiling point of octanoic acid (237 °C) [2]. The earlier ligand exchange method reported by Giroud-Godquin et al. (1986) gave only 72% yield due to the high solubility of Rh₂(Oct)₄ in octanoic acid and subsequent separation difficulties [3]. The optimized ligand exchange protocol therefore provides a 26 percentage point yield improvement (from 72% to 98%) over the original literature method.

Catalyst synthesis Ligand exchange Process optimization

Solubility and Practical Isolation Advantage: Rh₂(Oct)₄ vs. Rh₂(OAc)₄ and Rh₂(esp)₂

In the rhodium(II)-catalyzed condensation of α-diazo-β-keto esters with cyclic ethers to synthesize 16- and 18-membered polyether macrocycles, a systematic catalyst screen was conducted . While both [Rh₂(esp)₂] and [Rh₂(OAc)₄] were catalytically competent for the transformation, [Rh₂(Oct)₄] was specifically identified as being 'more practical for isolation' due to its higher lipophilicity and solubility profile in the reaction medium [1]. This represents a functional advantage in synthetic workflow: Rh₂(Oct)₄ enables easier catalyst removal and product purification without requiring altered catalytic activity.

Polyether macrocycle synthesis Catalyst solubility Product isolation

Cyclopropanation Catalytic Competence: Rh₂(Oct)₄ Matches Rh₂(OAc)₄ Performance

In the addition of ethyl or tert-butyl diazoacetates to 4-substituted cyclopentenes for synthesizing bicyclo[3.1.0]hexane derivatives, dirhodium tetraacetate and dirhodium tetraoctanoate were evaluated as interchangeable catalysts [1]. Both catalysts led to product mixtures in yields ranging from 54% to 90%, with the exo,exo-diastereomers isolable in yields of 39% to 63% [2]. The study reports no significant difference in yield or diastereomeric ratio between the two catalysts, establishing that Rh₂(Oct)₄ maintains full catalytic competence relative to the more commonly employed Rh₂(OAc)₄ while offering the operational advantages of enhanced solubility in organic media.

Cyclopropanation Diazoacetate addition Liquid crystal synthesis

C–H Insertion Catalytic Activity: Rh₂(Oct)₄ as a Functional Homolog of Rh₂(OAc)₄

The structural and functional relationship between Rh₂(Oct)₄ and Rh₂(OAc)₄ is explicitly documented in the patent literature [1]. Both complexes share an identical lantern structure with a double-stranded nucleic acid bridge, and Rh₂(Oct)₄ is identified as having 'significant catalytic activity on the C–H insertion reaction' [2]. Furthermore, Rh₂(Oct)₄ is specified as a critical catalyst for β-lactam synthesis from diazonamide via Rh(II)-mediated carbenoid insertion into C–H bonds, representing an industrially significant transformation for carbapenem antibiotic production [3].

C–H activation C–H insertion Carbenoid chemistry β-lactam synthesis

Purity Specification: Rhodium Content and Metals Basis Grade

Commercially available Rhodium(II) octanoate dimer is supplied in multiple purity grades with verified specifications . One grade offers 99.95% metals basis purity with rhodium content at the theoretical 26% level . Another commonly specified grade provides Rh content of 25.0–28.0% (gravimetric) with an alternative specification of Rh ≥ 25.0% . Some vendors specify rhodium content at 26.5% [1]. In contrast, the original Giroud-Godquin synthesis method (1986) yielded material of unspecified purity and required extensive purification, while earlier Chinese industrial production was noted to yield products of 'low purity and yield' [2].

Catalyst quality Metal purity Procurement specification

High-Value Application Scenarios for Rhodium(II) Octanoate Dimer (CAS 73482-96-9) Based on Validated Evidence


Large-Scale Cyclopropanation for Pharmaceutical Intermediate Synthesis

Rh₂(Oct)₄ demonstrates catalytic competence equivalent to Rh₂(OAc)₄ in cyclopropanation reactions, achieving product yields of 54–90% with diastereomer isolation yields of 39–63% [1]. Its significantly higher lipophilicity (LogP ≈ 9.4 vs. ≈−0.2 for the acetate analog) makes it preferable for reactions conducted in nonpolar organic solvents where catalyst solubility may otherwise limit reaction efficiency [2]. This scenario applies to the synthesis of cyclopropane-containing pharmaceutical intermediates, agrochemicals, and liquid crystalline materials where the cyclopropanation step is critical to establishing the desired three-dimensional molecular architecture.

C–H Insertion for β-Lactam Antibiotic Synthesis

Rh₂(Oct)₄ is explicitly documented as a critical catalyst for C–H insertion reactions that generate β-lactams from diazonamide precursors [3]. β-lactam antibiotics, including carbapenems, represent a major pharmaceutical class where rhodium-catalyzed carbenoid insertion enables efficient construction of the strained four-membered ring system. The structural similarity between Rh₂(Oct)₄ and Rh₂(OAc)₄—both featuring the lantern-shaped dirhodium tetracarboxylate framework—supports interchangeable catalytic function in these transformations, while the enhanced organic solubility of Rh₂(Oct)₄ facilitates process-scale operations and catalyst recovery [4].

Asymmetric Cyclopropanation with Chiral Auxiliaries

Rh₂(Oct)₄ has been employed as the catalyst in the enantioselective synthesis of functionalized tropanes via decomposition of vinyldiazomethanes in the presence of pyrroles [5]. In this 3+4 annulation system, asymmetric induction is achieved through chiral auxiliaries ((S)-lactate or (R)-pantolactone) appended to the vinyldiazomethane substrate rather than through a chiral catalyst, making the achiral Rh₂(Oct)₄ the optimal catalyst choice for this auxiliary-controlled asymmetric methodology. This approach has been demonstrated in the asymmetric synthesis of (−)-anhydroecgonine methyl ester and (−)-ferruginine , establishing Rh₂(Oct)₄ as a validated catalyst for stereoselective tropane alkaloid synthesis.

Polyether Macrocycle Synthesis with Streamlined Purification

In the condensation of α-diazo-β-keto esters with cyclic ethers to generate 16- and 18-membered polyether macrocycles, Rh₂(Oct)₄ offers a distinct practical advantage over other dirhodium catalysts including Rh₂(esp)₂ and Rh₂(OAc)₄ . The enhanced lipophilicity of Rh₂(Oct)₄ simplifies catalyst removal and product isolation without compromising catalytic competence. This scenario is particularly valuable in natural product synthesis, supramolecular chemistry, and ionophore development where polyether macrocycles serve as key structural motifs, and where catalyst contamination in the final product is unacceptable for biological testing or materials applications.

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